2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C13H18BNO4 . It is related to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-15-10(8-9)11(16)17-5/h6-8H,1-5H3 . This indicates the presence of a pyridine ring with a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position.Physical and Chemical Properties Analysis
The molecular weight of this compound is 263.1 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been studied for its synthesis and structural properties. It is used as a boric acid ester intermediate with benzene rings, obtained through a three-step substitution reaction. Its structure is confirmed using FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The molecular structures are further calculated using density functional theory (DFT), which aligns with the crystal structures determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of the compound are also investigated, revealing some physicochemical properties (Huang et al., 2021).
Crystallographic and Conformational Analyses
- In another study, the same compound underwent crystallographic and conformational analyses. The molecular structures optimized by DFT were consistent with the crystal structures determined by single-crystal X-ray diffraction, highlighting its structural stability and potential in various chemical applications (Huang et al., 2021).
Comparison with Regioisomer
- A related study compared the structure of a pyridin-2-ylboron derivative of the compound with its regioisomer. Structural differences were observed in the orientation of the dioxaborolane ring relative to the pyridine ring and in the bond angles of the BO2 group. This comparison helped in understanding the differences in chemical reactivity and stability between the two compounds (Sopková-de Oliveira Santos et al., 2003).
Synthesis and Luminescent Properties
- The compound has been used in the synthesis of fluorene copolymers, highlighting its role in developing materials with specific optical properties. These copolymers showed two absorption peaks at specific wavelengths, and their photoluminescence spectra displayed emission from both the main chain and DCM units (Cheon et al., 2005).
Application in Suzuki Coupling Reactions
- The compound's role in Suzuki coupling reactions is significant. It has been applied in the optimized synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines, which are important in medicinal chemistry. This application demonstrates its utility in high throughput chemistry and large-scale synthesis of medicinally relevant compounds (Bethel et al., 2012).
Coordination Polymer Formation
- A study reported the use of this compound in forming a two-dimensional coordination polymer with Cobalt(II). This application in coordination chemistry underscores its potential in developing novel materials with specific structural and functional characteristics (Al-Fayaad et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acid derivatives, like this compound, are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins and enzymes .
Mode of Action
Boronic acid derivatives are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell .
Biochemical Pathways
Boronic acid derivatives are often used in the synthesis of various compounds, suggesting that they may have broad effects on cellular biochemistry .
Pharmacokinetics
The compound’s boronic acid group could potentially enhance its bioavailability, as boronic acids are known to form stable complexes with various biological molecules .
Result of Action
Given its structural features, it may be used as a building block in the synthesis of various bioactive compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . For instance, the compound’s stability could be affected by factors such as temperature and pH . Furthermore, the compound’s efficacy could be influenced by the presence of other molecules in its environment .
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-8-10(6-7-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTULFIFECUURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585998 | |
Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660867-80-1 | |
Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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